Product packaging for 2,3-Difluorophenylboronic acid(Cat. No.:CAS No. 121219-16-7)

2,3-Difluorophenylboronic acid

Cat. No.: B055698
CAS No.: 121219-16-7
M. Wt: 157.91 g/mol
InChI Key: SZYXKFKWFYUOGZ-UHFFFAOYSA-N
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Description

Contextualization within Organoboron Chemistry

Organoboron compounds represent one of the most versatile classes of reagents in organic chemistry. nih.gov Their applications have seen a dramatic surge over the past few decades, largely due to their role as key nucleophilic partners in a variety of carbon-carbon bond-forming reactions. nih.govst-andrews.ac.uk The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for constructing biaryl structures. nih.govst-andrews.ac.uk Boronic acids and their derivatives are also employed as synthetic intermediates in other transformations like hydroboration and carboboration, and have even been utilized as catalysts in enantioselective reactions and amide bond formations. nih.gov

2,3-Difluorophenylboronic acid is a prominent member of the arylboronic acid subclass. cymitquimica.comtcichemicals.com Its boronic acid functionality allows it to readily participate in these crucial cross-coupling reactions, making it an invaluable tool for synthetic chemists. cymitquimica.comsigmaaldrich.com The widespread use of organoboron compounds has spurred continuous research into their synthesis and reactivity, with a focus on developing advanced borylation reactions to open up new synthetic pathways. thieme.de

Significance of Fluorine Substitution in Aromatic Boronic Acids

The introduction of fluorine atoms into the aromatic ring of phenylboronic acids significantly alters their chemical and physical properties. mdpi.com Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect, which has several important consequences for the molecule's reactivity and utility.

Increased Acidity: Fluorine substitution increases the Lewis acidity of the boronic acid. mdpi.com This enhanced acidity is crucial for many of its applications, particularly its ability to interact with biological targets and participate in catalytic cycles. mdpi.comcymitquimica.com The effect is dependent on the position of the fluorine atom; for instance, an ortho-fluoro substituent can lead to the formation of an intramolecular hydrogen bond, further increasing acidity. mdpi.com

Enhanced Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of the compound, a property that can improve its bioavailability when incorporated into potential drug molecules. cymitquimica.comcymitquimica.com

Modulated Reactivity: The electronic properties of the difluorinated ring influence the compound's reactivity in cross-coupling reactions. cymitquimica.com While some polyfluorinated boronic acids can be challenging substrates due to issues like deboronation, the specific 2,3-difluoro pattern provides a unique electronic profile that is beneficial for synthesizing certain classes of molecules. cymitquimica.comacs.org For example, it is used in the synthesis of drug candidates in fields like oncology and neuroscience. marketreportanalytics.com It is also a valuable reagent for preparing fluorinated compounds for applications such as Positron Emission Tomography (PET) imaging. ontosight.ainih.gov

The unique characteristics imparted by the fluorine atoms distinguish this compound from non-fluorinated phenylboronic acid and other halogenated analogs, making it a specialized tool for accessing complex molecular architectures. cymitquimica.com

Research Trajectories and Contemporary Challenges

The demand for this compound is growing, driven by its increasing use in the pharmaceutical and materials science sectors. marketreportanalytics.com Current research trajectories are focused on leveraging its unique properties for the synthesis of novel, high-value compounds. marketreportanalytics.com A significant area of application is in the development of new pharmaceuticals, where it serves as a key intermediate. marketreportanalytics.comchemicalbook.com Its use in creating advanced materials, such as high-performance polymers and liquid crystals, is also a growing field of research. marketreportanalytics.comchemicalbook.com

Despite its utility, the use of this compound is not without its challenges.

Synthesis and Scalability: Developing efficient, cost-effective, and sustainable methods for its synthesis on an industrial scale remains an area of focus. marketreportanalytics.comarborpharmchem.com

Reaction Optimization: While highly useful, Suzuki-Miyaura couplings and other reactions involving polyfluorinated boronic acids can be challenging. acs.org Issues such as competitive deboronation (loss of the boronic acid group) can occur under standard reaction conditions, requiring the development of new catalyst systems and optimized protocols to achieve high efficiency. acs.org

Regulatory Hurdles: For pharmaceutical applications, the production processes must adhere to stringent Good Manufacturing Practice (GMP) and quality control standards, which adds complexity and cost. marketreportanalytics.com

Competition: The potential for alternative synthetic routes or substitute compounds poses a competitive threat in the chemical market. marketreportanalytics.com

Ongoing research aims to address these challenges by exploring new catalytic systems, improving synthesis protocols, and expanding the application scope of this versatile fluorinated building block. marketreportanalytics.comst-andrews.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BF₂O₂ cymitquimica.com
Molecular Weight 157.91 g/mol sigmaaldrich.com
Appearance White to off-white crystalline powder cymitquimica.comchembk.comchemicalbook.com
Melting Point 95 °C (decomposes) chembk.comsigmaaldrich.comchemicalbook.com
Boiling Point 274.8 ± 50.0 °C (Predicted) chembk.com
CAS Number 121219-16-7 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BF2O2 B055698 2,3-Difluorophenylboronic acid CAS No. 121219-16-7

Properties

IUPAC Name

(2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYXKFKWFYUOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370224
Record name 2,3-Difluorophenylboronic acid
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Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-16-7
Record name (2,3-Difluorophenyl)boronic acid
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Record name 2,3-Difluorophenylboronic acid
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Record name Boronic acid, B-(2,3-difluorophenyl)
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Advanced Synthetic Methodologies for 2,3 Difluorophenylboronic Acid and Its Derivatives

Established Synthetic Routes for 2,3-Difluorophenylboronic Acid

The synthesis of this compound primarily relies on a two-part strategy: the formation of the core difluorinated aromatic ring followed by the introduction of the boronic acid group.

Aromatic Carbon-Fluorination Approaches

The creation of the 1,2-difluorobenzene (B135520) scaffold is the critical first step. While direct fluorination of aromatic rings can be challenging, several methods have been developed.

One common industrial approach is nucleophilic aromatic substitution (SNAr), where a leaving group on an aromatic ring, such as a chlorine or nitro group, is displaced by a fluoride (B91410) ion. harvard.edugoogle.com For instance, the preparation of 1,2-difluorobenzene can be achieved from precursors like 1,2-dichlorobenzene. These reactions often require high temperatures and aprotic polar solvents. google.com

Another method involves the Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride via a diazonium salt intermediate. A recent development reports the synthesis of 1,2-difluorobenzene from 2-fluoroaniline (B146934) using this reaction with HF/pyridine as the fluorinating agent, enhanced by a photochemically induced fluorodediazoniation step in a continuous flow system. acs.org This method provides high selectivity and conversion within a short residence time. acs.org

Boronic Acid Formation Strategies

Once a suitable 2,3-difluorohalobenzene, such as 1-bromo-2,3-difluorobenzene (B1273032) or 1-chloro-2,3-difluorobenzene, is obtained, the boronic acid moiety is typically introduced via organometallic intermediates.

Grignard Reaction: The most prevalent method involves the formation of a Grignard reagent. libretexts.org This is achieved by reacting 2,3-difluorohalobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). libretexts.org The resulting 2,3-difluorophenylmagnesium halide is then treated at low temperatures (e.g., -78°C) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The intermediate boronic ester is subsequently hydrolyzed with an aqueous acid to yield this compound. google.comgoogle.com This process is widely used for various aryl boronic acids and can be performed at temperatures ranging from -10°C to 0°C. google.com

Lithiation-Borylation: An alternative to the Grignard method is the lithiation-borylation strategy. nih.gov This involves the reaction of a 2,3-difluorohalobenzene with an organolithium reagent, such as n-butyllithium, at very low temperatures to form a highly reactive 2,3-difluorophenyllithium species. This intermediate is then quenched with a trialkyl borate, followed by acidic workup to afford the final boronic acid. This methodology is a powerful tool for creating a wide array of organoboron compounds. nih.govresearchgate.net

Method Starting Material Key Reagents Intermediate Final Product
Grignard Reaction 1-Bromo-2,3-difluorobenzene1. Mg, THF2. B(OR)₃3. H₃O⁺2,3-Difluorophenylmagnesium bromideThis compound
Lithiation-Borylation 1-Bromo-2,3-difluorobenzene1. n-BuLi, THF2. B(OR)₃3. H₃O⁺2,3-DifluorophenyllithiumThis compound

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives allows for the fine-tuning of molecular properties for specific applications. These syntheses often start with an appropriately substituted difluorobenzene precursor, which is then converted to the corresponding boronic acid.

Synthesis of Ether-Substituted Derivatives

Ether functionalities can be introduced to modulate properties such as solubility and to act as directing groups in further reactions. The synthesis of a compound like B-(4-Butoxy-2,3-difluorophenyl)boronic acid serves as a representative example. cymitquimica.com The synthesis would typically start from a phenol (B47542) derivative, such as 3,4-difluorophenol. The phenolic hydroxyl group is first alkylated using an alkyl halide (e.g., 1-bromobutane) under basic conditions in what is known as the Williamson ether synthesis. libretexts.org The resulting 1-butoxy-3,4-difluorobenzene is then halogenated at the position ortho to the butoxy group. This halogenated intermediate is subsequently converted to the target boronic acid using the Grignard or lithiation-borylation methods described previously.

Derivative Type Example Starting Material Key Reaction Steps Example Product
Ether-Substituted 3,4-Difluorophenol1. Williamson Ether Synthesis (e.g., with 1-bromobutane, base)2. Ortho-halogenation3. Lithiation/Borylation or Grignard/BorylationB-(4-Butoxy-2,3-difluorophenyl)boronic acid

Synthesis of Halogenated Derivatives

Introducing additional halogen atoms onto the this compound ring can provide handles for further functionalization, for example, through subsequent cross-coupling reactions. The synthesis of a halogenated derivative, such as 2,5-dibromo-1,3-difluorobenzene, can be achieved through electrophilic aromatic substitution. For instance, direct bromination of 1,3-difluorobenzene (B1663923) can yield di- or tri-halogenated products. The resulting polyhalogenated difluorobenzene can then be subjected to regioselective lithiation or Grignard formation, followed by borylation, to generate a halogenated this compound derivative. The regioselectivity of the metal-halogen exchange is a critical factor in these syntheses. researchgate.net

Derivative Type Example Starting Material Key Reaction Steps Example Intermediate
Halogenated 1,3-Difluorobenzene1. Electrophilic Halogenation (e.g., Br₂, FeBr₃)2. Regioselective Metal-Halogen Exchange3. Borylation2,5-Dibromo-1,3-difluorobenzene

Synthesis of Alkyl-Substituted Derivatives

Alkyl groups can be introduced onto the aromatic ring to modify steric and electronic properties. One strategy involves starting with an alkyl-substituted difluorobenzene. For example, if 1,2-difluoro-4-methylbenzene is available, it can be halogenated and then converted to the corresponding boronic acid.

Alternatively, a powerful method for introducing alkyl groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov In this approach, a halogenated this compound derivative (as described in 2.2.2) can be reacted with an alkylboronic acid or alkyltrifluoroborate salt in the presence of a palladium catalyst and a base to form the C-C bond, yielding an alkyl-substituted this compound. The stability of the boronic acid group under the coupling conditions is a key consideration. rsc.org

Derivative Type Synthetic Strategy Key Reaction Reactants
Alkyl-Substituted Cross-CouplingSuzuki-Miyaura CouplingHalogenated this compound + Alkylboronic acid/ester

Strategies for Overcoming Synthetic Challenges

Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired boronic acid. wikipedia.org This process is particularly relevant for electron-deficient boronic acids, such as polyfluorophenyl boronic acids. mit.edu The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the specific catalytic system employed. wikipedia.orgljmu.ac.uk

Several key strategies have been developed to mitigate this decomposition pathway:

pH Control: Mechanistic studies have revealed that the rate of protodeboronation is highly pH-dependent. ljmu.ac.uknih.gov For many simple aromatic boronic acids, the reaction is catalyzed by both acid and base. wikipedia.org In the case of 2,6-difluorophenylboronic acid, a close isomer of the title compound, the rate of protodeboronation increases with pH, reaching a plateau under basic conditions, which is consistent with the decomposition proceeding through the boronate anion ([ArB(OH)3]⁻). nih.govacs.org Therefore, carefully controlling the pH of the reaction medium is crucial to minimize the concentration of the species most prone to decomposition.

Use of Boronic Acid Derivatives: To circumvent the instability of free boronic acids, derivatives such as MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are utilized. wikipedia.org These act as "slow-release" agents, providing a low, steady concentration of the free boronic acid under the reaction conditions. This strategy keeps the concentration of the unstable intermediate low, thus suppressing the rate of protodeboronation while allowing the desired cross-coupling reaction to proceed. wikipedia.orgmit.edu

Advanced Catalytic Systems: The development of highly efficient palladium precatalysts and ligands is a cornerstone of modern cross-coupling chemistry, enabling reactions to occur under milder conditions and at faster rates. mit.edu For quickly deboronating substrates like polyfluorophenylboronic acids, precatalysts that rapidly form the active catalytic species are essential. This ensures that the cross-coupling reaction outpaces the decomposition of the boronic acid. mit.edu For instance, using a precatalyst with a monodentate biarylphosphine ligand has been shown to facilitate Suzuki-Miyaura reactions of unstable boronic acids at room temperature or 40°C with short reaction times. mit.edu

Achieving high yield and selectivity in the synthesis and subsequent reactions of this compound requires careful optimization of multiple parameters. The Suzuki-Miyaura cross-coupling reaction is a primary application, and its success is highly contingent on the chosen conditions. lookchem.comrsc.org

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ more sophisticated ligands that enhance catalytic activity and stability. rsc.orgorgsyn.org For the synthesis of polyfluorinated biphenyls from electron-poor substrates, ligands containing the dicyclohexylphosphino (PCy₂) motif, such as XPhos, have been found to minimize the formation of homocoupling side products. acs.org

Base Selection: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction, but it can also promote protodeboronation. A wide variety of inorganic and organic bases have been tested. researchgate.net Potassium carbonate (K₂CO₃) is a commonly used and effective base in many Suzuki couplings involving fluorinated boronic acids. rsc.orgrsc.org In some cases, weaker bases like sodium bicarbonate (NaHCO₃) have been found to be more suitable, especially for substrates containing sensitive functional groups. rsc.org The optimal choice often represents a balance between efficient transmetalation and minimal substrate decomposition.

Solvent Effects: The solvent system can significantly influence reaction rates and yields. Mixtures of an organic solvent and water are common for Suzuki reactions. rsc.org A combination of 1,4-dioxane (B91453) and water is frequently employed for couplings with this compound. rsc.org Other solvents, such as dichloroethane (DCE), have also been identified as optimal in specific synthetic procedures. researchgate.net Dilution can also drastically improve yields in certain cases. researchgate.net

Temperature and Reaction Time: Reaction temperature and duration are interdependent variables that must be optimized. While higher temperatures can increase reaction rates, they can also accelerate the rate of protodeboronation and other side reactions. acs.org Reactions are often run at elevated temperatures (e.g., 70-95°C) to ensure efficient coupling. orgsyn.orgacs.org However, the development of highly active catalysts has enabled some reactions with unstable boronic acids to proceed at room temperature, significantly improving the process's functional group tolerance and reducing side product formation. mit.edursc.org Reaction times are typically monitored to ensure completion while avoiding prolonged exposure to harsh conditions. rsc.org

The following tables summarize findings from various studies on the optimization of reaction conditions for Suzuki-Miyaura couplings involving aryl boronic acids, including fluorinated derivatives.

Optimization of Base and Solvent for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)Reference
14-BromoanisolePhenylboronic AcidK₂CO₃H₂ORT98 rsc.org
24-BromoanisolePhenylboronic AcidNaHCO₃H₂ORT75 rsc.org
34-BromoanisolePhenylboronic AcidKOHH₂ORT68 rsc.org
4IodobenzenePhenylboronic AcidK₃PO₄1,4-Dioxane11095 researchgate.net
5IodobenzenePhenylboronic AcidCs₂CO₃1,4-Dioxane11091 researchgate.net
62-Chloro-5-(trifluoromethyl)pyridine(2,4-Difluorophenyl)boronic acidNa₂CO₃ (aq)Benzene/Ethanol70-7595-99 orgsyn.org
Optimization of Catalyst Ligand for Polyfluorinated Biphenyl Synthesis*
EntryLigandYield (%)Homocoupling (%)Reference
1XPhos550 acs.org
2RuPhos520 acs.org
3tBuXPhos510 acs.org
4BrettPhos48Traces acs.org
5JohnPhos440 acs.org
6SPhos3312 acs.org

*Reaction between 2,3,4,5-tetrafluoro-1-iodobenzene and 3,4,5-trifluorophenylboronic acid. acs.org

Mechanistic Investigations of 2,3 Difluorophenylboronic Acid Reactivity

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into the fundamental properties of 2,3-Difluorophenylboronic acid (2,3-DFPBA). Through various theoretical models, it is possible to predict its structure, stability, and spectral characteristics with high accuracy, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) has been instrumental in characterizing the molecular structure of 2,3-DFPBA. Computational studies, primarily utilizing the B3LYP functional with the 6-311++G(d,p) basis set, have identified four possible conformers for the molecule. These conformers arise from the rotational orientation of the boronic acid group's hydroxyl moieties relative to the difluorophenyl ring.

Through potential energy surface scans and geometry optimization, the most stable conformer of 2,3-DFPBA has been identified as the trans-cis form. This conformational preference is crucial for understanding the molecule's reactivity and intermolecular interactions.

DFT calculations provide precise data on the molecule's geometric parameters. For this compound, these calculations have determined key bond lengths that define its three-dimensional structure.

Table 1: Calculated Geometric Parameters for this compound using DFT

Parameter Bond Calculated Value (Å)
C-C Bond Lengths Phenyl Ring 1.384 - 1.407

This data is derived from DFT method calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 2,3-DFPBA, these electronic properties have been investigated using time-dependent DFT (TD-DFT) methods. This analysis reveals how the fluorine substituents influence the electronic distribution and energy levels of the phenylboronic acid system. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted phenylboronic acid.

Table 2: Calculated Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -9.33
LUMO -1.75

Calculated using the B3LYP/6-311++G(d,p) method.

Vibrational and Electronic Spectral Simulations

Theoretical simulations of vibrational and electronic spectra are vital for interpreting experimental data. For 2,3-DFPBA, vibrational frequencies have been calculated using DFT methods (B3LYP/6-311++G(d,p)) and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

To improve the agreement between theoretical and experimental results, the calculated wavenumbers are often scaled. The assignment of specific vibrational modes is performed using Total Energy Distribution (TED) analysis, which breaks down each vibration into contributions from different internal coordinates.

Electronic spectra (UV-Vis) have also been simulated using the TD-DFT approach, providing information on electronic transitions, excitation energies, and absorption wavelengths. These calculations help assign the observed absorption bands to specific electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. For 2,3-DFPBA, ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. These calculations are typically performed for the molecule in a simulated solvent environment, such as dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. The calculated shifts are then compared to experimentally recorded spectra, aiding in the definitive assignment of each proton and carbon signal.

Table 3: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 2,3-DFPBA

Atom Experimental (in DMSO) Calculated (in DMSO)
C1 119.80 120.9
C2 152.00 151.7
C3 148.10 148.5
C4 125.10 125.6
C5 124.90 124.5
C6 119.40 119.1
H4 7.52 7.61
H5 7.28 7.35
H6 7.42 7.50

Calculations performed using the GIAO method.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is key to its effective use in synthesis, particularly in the formation of carbon-carbon bonds.

Role in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from aryl halides and arylboronic acids. This compound serves as the organoboron nucleophile in this palladium-catalyzed cycle. The reaction mechanism is complex, with several key steps: oxidative addition, transmetalation, and reductive elimination.

The role of the base is a critical and debated aspect of the mechanism. Two primary pathways are generally considered:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This activated species then undergoes transmetalation with the palladium(II) complex.

The Oxo-Palladium Pathway: The base (often a hydroxide (B78521) or carbonate) reacts with the palladium(II)-halide complex to form a more reactive palladium(II)-hydroxide species (LₙPd(Ar)OH). This complex then reacts directly with the neutral boronic acid.

Kinetic studies on similar systems suggest that for many boronic acids, the oxo-palladium pathway is kinetically favored. The base, such as potassium carbonate (K₂CO₃), is crucial for the reaction to proceed, as boronic acids are generally inactive without it.

For ortho-substituted phenylboronic acids like 2,3-DFPBA, a significant competing side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of 1,2-difluorobenzene (B135520) and reducing the yield of the desired coupled product. This decomposition is often accelerated under the basic and high-temperature conditions typically used for Suzuki-Miyaura couplings.

Mechanistic investigations have focused on developing catalytic systems that accelerate the rate of the desired cross-coupling relative to the rate of protodeboronation. This has been achieved by using highly active palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands (like SPhos or XPhos) that generate the catalytically active Pd(0) species rapidly at milder temperatures (room temperature to 40 °C). By facilitating fast transmetalation and reductive elimination, these advanced catalytic systems enable the efficient coupling of unstable substrates like this compound before significant decomposition can occur.

Mechanisms of Protodeboronation in Fluorinated Arylboronic Acids

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant competing side reaction for arylboronic acids, especially for electron-deficient systems like this compound. rsc.orgacs.org This process is typically accelerated under the basic aqueous conditions required for many Suzuki-Miyaura couplings. ed.ac.uk Extensive kinetic studies have revealed multiple mechanistic pathways for this decomposition.

Pioneering work identified base-catalyzed pathways proceeding via the arylboronate anion ([ArB(OH)₃]⁻). rsc.orgacs.org The rate of protodeboronation often increases with pH, reaching a maximum when the boronic acid is fully converted to its boronate form. acs.org However, detailed pH-rate profiles for a wide range of arylboronic acids, including numerous polyfluorinated isomers, have shown a more complex picture. acs.orgnih.gov

For highly electron-deficient arylboronic acids, a dual mechanistic regime has been identified. acs.org

Concerted Pathway: For less electron-deficient systems, a concerted mechanism involving ipso-protonation of the boronate by a water molecule concurrent with C–B bond cleavage is operative. acs.org

Stepwise Pathway (via Aryl Anion): For highly electron-deficient boronic acids, such as 2,6-difluorophenylboronic acid, the mechanism can shift. acs.orgnih.gov At high pH, the arylboronate undergoes unimolecular heterolysis of the C–B bond to liberate a transient, high-energy aryl anion, which is then rapidly protonated by the solvent. acs.org The presence of ortho-fluorine substituents significantly accelerates this process. acs.org

Furthermore, studies have shown that self-catalysis can occur, where the decomposition of the boronate is catalyzed by the neutral boronic acid, particularly when the pH is close to the pKa of the boronic acid. ed.ac.uknih.gov

Proposed MechanismDescriptionKey IntermediateRelevance to Fluorinated Arylboronic Acids
Pathway I (Concerted)Ipso-protonation of the boronate by water simultaneous with C-B cleavage. acs.orgArylboronate [ArB(OH)₃]⁻Operative, but may compete with other pathways.
Pathway IV (Stepwise)Unimolecular heterolysis of the C-B bond to form a transient aryl anion, followed by protonation. acs.orgAryl Anion [Ar]⁻Dominant for highly electron-deficient systems like polyfluorophenylboronic acids at high pH. acs.orgnih.gov
Self/Auto-CatalysisCatalysis of boronate decomposition by neutral boronic acid or boric acid product. ed.ac.uk[ArB(OH)₃]⁻ and ArB(OH)₂Can accelerate hydrolysis and subsequent protodeboronation, especially when pH ≈ pKa. ed.ac.uk

Complexation with Diols and Associated Mechanisms

A fundamental property of boronic acids, including this compound, is their ability to form reversible covalent complexes with diols to yield five- or six-membered cyclic boronic esters. cymitquimica.com This reaction is the basis for their use in chemical sensors and for the protection of the boronic acid functional group.

The mechanism of esterification occurs in aqueous solution through a two-step process:

A rapid, pH-dependent equilibrium is established between the trigonal planar boronic acid (RB(OH)₂) and the tetrahedral boronate anion ([RB(OH)₃]⁻). researchgate.netnih.gov

Both the neutral boronic acid and the boronate anion can react with the diol, but kinetic studies have shown that the reaction of the boronate ion is often much slower than that of the neutral boronic acid. The generally accepted mechanism involves the condensation of the neutral boronic acid with the diol to form the ester and water. researchgate.netnih.gov

A universal reaction mechanism has been proposed, establishing that the relative kinetic reactivities of the boronic acid and its conjugate boronate base, along with the acid dissociation constants of the resulting boronic acid diol esters, govern the complexation process. researchgate.netnih.gov

Reactant SystempKa of Boronic Acid Diol Ester (HBL)
2,4-Difluorophenylboronic acid and Chromotropic acid2.30
3-Nitrophenylboronic acid and Alizarin Red S2.77
Phenylboronic acid and Alizarin Red S2.00

This table shows the determined acid dissociation constants (pKa) for various boronic acid-diol ester complexes. The data for 2,4-difluorophenylboronic acid provides a close model for the behavior of this compound, indicating the formation of a relatively acidic ester complex. researchgate.netnih.gov

Role in Boronic Acid Catalysis (BAC)

Beyond their role as reagents in coupling reactions, boronic acids can themselves function as catalysts. In Boronic Acid Catalysis (BAC), the Lewis acidic character of the boron atom is exploited to activate substrates, particularly those containing hydroxyl groups. researchgate.netualberta.ca

Electron-deficient arylboronic acids, such as those bearing multiple fluorine substituents, are particularly effective in this role due to their enhanced Lewis acidity. ualberta.ca They can activate alcohols, carboxylic acids, and other hydroxyl-containing compounds by forming a transient, activated boronate ester intermediate. This activation polarizes the C–O bond, facilitating subsequent reactions. ualberta.ca

BAC has been successfully applied to a range of organic transformations, including:

Amide bond formation: Catalyzing the direct condensation of carboxylic acids and amines. researchgate.net

Friedel-Crafts-type reactions: Activating π-activated alcohols for alkylation of arenes. ualberta.ca

Cycloadditions and dehydrations. researchgate.net

The mechanism involves the reversible formation of a covalent bond between the boronic acid catalyst and the hydroxyl group of the substrate. This transient activation bypasses the need for stoichiometric activating agents, offering a milder and more atom-economical approach to functional group manipulation. researchgate.netualberta.ca The high Lewis acidity of this compound makes it a potential candidate for such catalytic applications.

Applications of 2,3 Difluorophenylboronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions beyond Suzuki-Miyaura

While renowned for its role in Suzuki-Miyaura carbon-carbon bond formation, the reactivity of 2,3-difluorophenylboronic acid extends to other important cross-coupling transformations. lookchem.comsigmaaldrich.com

The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds is fundamental in synthesizing diaryl ethers and thioethers, which are prevalent motifs in pharmaceuticals and natural products. Arylboronic acids, particularly those activated by electron-withdrawing groups like fluorine, are effective partners in these reactions. The principles of Chan-Lam and Buchwald-Hartwig type couplings can be applied, where a copper or palladium catalyst facilitates the reaction between the boronic acid and a phenol (B47542) or thiol derivative. The fluorinated nature of this compound makes it a suitable candidate for these methodologies, contributing to the synthesis of complex fluorinated aromatic ethers and thioethers. General studies on fluorinated aryl boronates confirm their utility in C-O cross-coupling reactions, a capability that encompasses the 2,3-difluoro isomer. researchgate.net

Research continues to expand the utility of challenging boronic acids. Polyfluorophenylboronic acids can be prone to decomposition under standard Suzuki-Miyaura conditions. acs.org To overcome this, novel palladium precatalysts have been developed that generate the active catalytic species rapidly at room temperature, enabling the successful coupling of these unstable boronic acids with various (hetero)aryl chlorides, bromides, and triflates in short reaction times. acs.org

Another innovative strategy involves its use in palladium-catalyzed annulative π-extension reactions. For instance, this compound can be coupled with 1,8-dibromonaphthalene, followed by an intramolecular C-H activation, to synthesize specific fluoranthene (B47539) derivatives, which are complex polycyclic aromatic hydrocarbons. beilstein-journals.org Furthermore, derivatives of phenylboronic acid are used in advanced radiolabeling techniques. The enhanced aqueous Suzuki-Miyaura coupling has been utilized for the site-specific labeling of peptides and proteins with fluorine-18, using prosthetic groups like [(¹⁸F)4-fluorophenylboronic acid], demonstrating the biocompatible utility of these coupling strategies. nih.gov

Coupling PartnerCatalyst/BaseProductYieldReference
1,8-DibromonaphthalenePd(OAc)₂ / KOPiv8,9-Difluorofluoranthene61% beilstein-journals.org

Building Block for Complex Molecular Architectures

The difluorophenyl moiety is a valuable component in medicinal chemistry and materials science. This compound serves as a primary building block for introducing this group into larger, more complex structures. ontosight.aichemimpex.com

The synthesis of polyfluorinated biphenyls and other poly-aryl systems is critical for developing liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. lookchem.comlookchem.com However, coupling two electron-poor reaction partners is a significant challenge in synthetic chemistry. acs.org Optimized conditions, often requiring highly active catalyst systems like those based on Pd₂(dba)₃/XPhos, have been developed to facilitate the Suzuki-Miyaura coupling between fluorinated aryl halides and fluorinated arylboronic acids. acs.org While many examples focus on other isomers, the principles apply to this compound for constructing complex polyfluorinated aromatic systems. chem960.comresearchgate.net

Arylboronic AcidCoupling PartnerKey Catalyst/LigandProduct TypeReference
(3,4-Difluorophenyl)boronic acid1,8-DibromonaphthalenePd(OAc)₂Fluoranthene derivative beilstein-journals.org
3,4,5-Trifluorophenyl-boronic Acid2,3,4,5-Tetrafluoro-1-iodobenzenePd₂(dba)₃ / SPhosPolyfluorinated Biphenyl acs.org

To enhance its synthetic utility, this compound can be derivatized prior to its use in coupling reactions. The introduction of other functional groups onto the phenyl ring allows for multi-step, sequential synthetic strategies. For example, compounds like 4-Ethoxy-2,3-difluorophenylboronic acid and 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid are commercially available and serve as more complex building blocks. chemimpex.coma2bchem.com The ethoxy group can modulate electronic properties, while the silyloxy group acts as a protected phenol, which can be deprotected later for further functionalization. chemimpex.coma2bchem.com

Functionalization can also be achieved by targeting the C-H bonds of the aromatic ring through transition-metal-catalyzed C-H activation/functionalization, a rapidly growing field in organic synthesis. beilstein-journals.org Moreover, the boronic acid moiety itself is a point of functionalization; it is typically replaced by the partner group in a cross-coupling reaction, thereby incorporating the 2,3-difluorophenyl unit into the target molecule. ontosight.ai

Regioselective Transformations

Regioselectivity, the control of reaction at a specific position in a molecule, is a cornerstone of efficient organic synthesis. ddugu.ac.in The electronic nature and substitution pattern of this compound can be leveraged to achieve regiocontrol in several ways.

In reactions involving the boronic acid itself, the fluorine atoms and the boronic acid group influence the regioselectivity of any further substitution on the aromatic ring. More significantly, arylboronic acids can be used as temporary protecting groups to direct reactions on other molecules. For example, boronic acids can form cyclic boronic esters with diols, temporarily protecting them and allowing for regioselective reactions at other hydroxyl groups in the molecule. nih.govjove.com Studies on ribonucleosides show that esterification with an arylboronic acid protects the 2' and 3'-diols, permitting selective O-glycosylation at the 5'-hydroxyl group. nih.govjove.com Research has shown that electron-deficient arylboronic acids, such as 2,4-difluorophenylboronic acid, provide higher yields in these transformations, suggesting that this compound would be similarly effective due to its electronic properties. nih.govjove.com

Arylboronic Acid UsedSubstrateOutcomeFindingReference
2,4-Difluorophenylboronic acidUnprotected RibonucleosideRegioselective 5'-O-glycosylationElectron-deficient boronic acids give higher yields due to boronic ester stability. jove.com
4-(Trifluoromethyl)phenylboronic acidUnprotected RibonucleosideRegioselective 5'-O-glycosylationHigher chemical yield compared to electron-donating boronic acids. jove.com

Temporary Diol Protection for Site-Selective Glycosylation

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex field of carbohydrate chemistry. This compound, along with other arylboronic acids, has emerged as a valuable reagent for the temporary protection of diols, enabling remarkable levels of regioselectivity in glycosylation reactions. This approach circumvents the often-laborious multi-step protection and deprotection sequences that are traditionally required.

Arylboronic acids readily form cyclic boronic esters (boronates) with cis-vicinal diols, such as the 2',3'-diol of ribonucleosides. nih.govresearchgate.netsemanticscholar.org This temporary protection effectively masks these two hydroxyl groups, leaving other hydroxyl groups, like the 5'-hydroxyl, available for selective functionalization. nih.govjove.comresearchgate.net The formation of these boronate esters is a reversible process, and the protecting group can be easily removed under mild conditions, often during the reaction workup or a subsequent purification step. researchgate.net

The electronic properties of the arylboronic acid play a significant role in the efficiency of the glycosylation. Research has shown that electron-deficient arylboronic acids, such as 2,4-difluorophenylboronic acid and 4-(trifluoromethyl)phenylboronic acid, can lead to higher chemical yields in glycosylation reactions compared to electron-rich or unsubstituted phenylboronic acids. nih.govsemanticscholar.orgmdpi.com This is attributed to the increased stability of the resulting boronic ester intermediate. nih.govjove.com

For instance, in the O-glycosylation of uridine (B1682114) with a thiomannoside donor, the use of 2,4-difluorophenylboronic acid resulted in a 46% yield, while 4-(trifluoromethyl)phenylboronic acid gave a 51% yield. semanticscholar.orgmdpi.com In contrast, the reaction with the electron-donating 4-methoxyphenylboronic acid yielded only 39%. semanticscholar.orgmdpi.com When no boronic acid was used, the reaction resulted in a complex mixture of products, highlighting the crucial role of the temporary protection in achieving regioselectivity. nih.govjove.com

This methodology has been successfully applied to a variety of nucleosides, including uridine, adenosine, cytidine, guanosine, 5-methyluridine, and 5-fluorouridine, demonstrating its broad utility in the synthesis of biologically important disaccharide nucleosides. nih.govjove.comnih.gov

Table 1: Effect of Arylboronic Acid Substituents on the O-Glycosylation of Uridine

EntryArylboronic AcidYield (%)
1NoneComplex Mixture
2Phenylboronic acid-
34-Methoxyphenylboronic acid39
44-(Trifluoromethyl)phenylboronic acid51
52,4-Difluorophenylboronic acid46

Data sourced from studies on the O-glycosylation of uridine with a thiomannoside donor. semanticscholar.orgmdpi.com

Control of Regioselectivity in Other Transformations

Beyond glycosylation, the ability of this compound and related boronic acids to transiently protect diols allows for the regioselective control of other important chemical transformations. The formation of a cyclic boronate ester effectively differentiates between hydroxyl groups of varying reactivity and steric environments within a polyol substrate. researchgate.net This strategy has been successfully employed for the site-selective acylation, alkylation, and silylation of carbohydrates and other polyhydroxylated molecules. researchgate.netjove.comnih.gov

The regioselectivity achieved is dependent on the structure of the substrate and the specific boronic acid used. For example, in the context of glycosides, boronic acids can selectively protect the 4,6-diol moiety of hexapyranosides, leaving the C2 and C3 hydroxyls available for further reaction. researchgate.net

Furthermore, boronic acids can also act as catalysts to control regioselectivity. acs.org In these cases, the boronic acid activates a specific hydroxyl group towards reaction without the need for stoichiometric protection. acs.orgnih.gov For example, imidazole-containing boronic acids have been shown to be effective catalysts for the regioselective acylation of carbohydrates by activating a cis-vicinal diol moiety. acs.org This catalytic approach offers advantages in terms of atom economy and reduced waste.

While specific examples detailing the use of this compound in these other transformations are less prevalent in the literature compared to its role in glycosylation, the principles established with other electronically modified arylboronic acids are broadly applicable. The electron-withdrawing nature of the fluorine atoms in this compound can influence the stability and reactivity of the boronate ester, thereby fine-tuning the regioselectivity of the transformation.

Role of 2,3 Difluorophenylboronic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmaceutical Agents

The application of 2,3-difluorophenylboronic acid in the design and synthesis of pharmaceutical agents is multifaceted, ranging from its use in carbon-carbon bond formation to its role as a precursor for radiolabeled imaging agents. Its derivatives are integral to the development of targeted therapies and advanced drug formulations.

This compound is frequently employed in the synthesis of targeted therapies, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds. nih.gov The difluorinated phenyl ring of the boronic acid can be incorporated into a larger drug molecule to modulate its biological and pharmacological properties.

The strategic placement of fluorine atoms can enhance a drug candidate's:

Lipophilicity: Influencing its ability to cross cell membranes and interact with biological targets. nbinno.com

Metabolic Stability: Fluorine atoms can block sites of metabolic degradation, thereby improving the drug's half-life and efficacy. nih.gov

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.

By serving as a key intermediate, this compound facilitates the rapid synthesis of various analogs for structure-activity relationship (SAR) optimization, a critical process in identifying clinical candidates for targeted therapies. nih.gov These therapies are designed to interact with specific molecular targets, such as mutated proteins, that are involved in the growth and spread of cancer cells. dana-farber.org

Boronic acids, including the 2,3-difluoro variant, can be converted into boronate esters for use in drug formulation and delivery. nih.govchemimpex.com Boronate esters are formed by the reaction of a boronic acid with a diol (an alcohol containing two hydroxyl groups). This reaction is often reversible, a property that is exploited in the design of stimuli-responsive drug delivery systems. researchgate.net

Arylboronic acids are critical precursors in the synthesis of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a highly sensitive molecular imaging technique that uses radioactive tracers to visualize and measure metabolic processes in the body. mdpi.com Fluorine-18 is the most commonly used PET radionuclide due to its favorable decay properties and half-life (approx. 110 minutes). nih.gov

This compound can serve as a precursor for the introduction of the ¹⁸F isotope into an aromatic ring. The typical method involves a copper-mediated radiofluorination of an arylboronic ester (such as a pinacol ester), which is readily synthesized from the corresponding boronic acid. researchgate.net This process allows for the late-stage introduction of ¹⁸F into a complex molecule, which is highly advantageous given the short half-life of the isotope. researchgate.net

This method has been successfully used to prepare a variety of PET radiotracers for imaging different biological targets, such as receptors and enzymes in the brain. researchgate.net The ability to efficiently label arenes and heteroarenes with ¹⁸F using boronic ester precursors has significantly expanded the scope of PET tracer development. nih.gov

Table 1: Examples of PET Radiotracers Prepared from Arylboronic Ester Precursors
RadiotracerTargetPrecursor TypeReference
[¹⁸F]FMTEBmGluR5 ReceptorArylboronic Ester
[¹⁸F]FPEBmGluR5 ReceptorArylboronic Ester researchgate.net
[¹⁸F]FlumazenilGABA-A ReceptorArylboronic Ester
[¹⁸F]DAA1106Translocator Protein (TSPO)Arylboronic Ester
[¹⁸F]FDOPADopamine SynthesisArylboronic Ester

Bioconjugation Methodologies

Bioconjugation is a chemical strategy used to link molecules, such as drugs or imaging agents, to biomolecules like proteins, peptides, or antibodies. springernature.com Boronic acids are valuable tools in bioconjugation due to their unique chemical reactivity. researchgate.net

Phenylboronic acids and their derivatives can form reversible covalent bonds with molecules containing 1,2- or 1,3-diol groups. nih.govnih.gov This reactivity is the basis for their use in creating targeted drug delivery systems. Many biological macromolecules, such as glycoproteins on cell surfaces, contain sugar moieties (glycans) rich in diols.

Notably, cancer cells often exhibit altered glycosylation patterns, leading to an overexpression of certain glycans, such as sialic acids, on their surface. nih.gov Phenylboronic acid-functionalized systems can selectively bind to these overexpressed sialic acids, enabling the targeted delivery of a conjugated therapeutic agent directly to the cancer cells while minimizing exposure to healthy tissues. nih.govnih.gov This approach can enhance the efficacy of the drug and reduce off-target side effects. nih.gov A derivative of this compound can be incorporated into such a system to leverage this targeting mechanism.

The unique reactivity of boronic acids is also harnessed for the radiolabeling of proteins and peptides with Fluorine-18 for PET imaging. nih.govresearchgate.net This strategy typically involves a two-step process:

Conjugation: A boronic acid precursor, such as a derivative of this compound, is first chemically attached to the protein or peptide of interest. This creates a bioconjugate where the biomolecule is tagged with a boronic acid or ester moiety. nsf.govnih.gov

Radiolabeling: In the second step, the bioconjugate is reacted with aqueous [¹⁸F]fluoride. ubc.ca The boronic ester acts as a "captor" for the [¹⁸F]fluoride, which displaces the boron group to form a stable carbon-fluorine bond in a rapid, one-step reaction. nih.govubc.ca

This approach allows for the efficient ¹⁸F-labeling of sensitive biomolecules under mild conditions, preserving their biological activity. nih.gov The resulting radiolabeled protein or peptide can then be used as a highly specific PET tracer to image biological processes, such as receptor expression in tumors or inflammatory tissues. nih.govresearchgate.net

The 2,3-difluorophenyl moiety, introduced through its corresponding boronic acid, imparts unique properties to parent molecules. The high electronegativity of the fluorine atoms can influence the acidity and basicity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. These attributes make this compound a sought-after reagent in the synthesis of a variety of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

While specific, publicly available data on numerous late-stage clinical candidates synthesized directly from this compound is often proprietary, the principles of its application can be illustrated through analogous research. For instance, the synthesis of various kinase inhibitors often involves the coupling of a heterocyclic core with a substituted phenylboronic acid. The 2,3-difluoro substitution pattern is of particular interest for its potential to create unique binding interactions within the ATP-binding pocket of kinases.

Table 1: Investigational Kinase Inhibitors Incorporating a Difluorophenyl Moiety

Compound ClassTarget KinaseRationale for Difluorophenyl Group
Imidazo[1,2-c]pyrimidine DerivativesSpleen tyrosine kinase (Syk), Germinal center kinase (Gck)The difluoro substitution can enhance selectivity and potency by forming specific hydrogen bonds and hydrophobic interactions within the kinase hinge region.
Biphenylamide AnalogsVarious Tyrosine KinasesThe fluorine atoms can modulate the dihedral angle between the phenyl rings, influencing the overall conformation and optimizing the fit within the enzyme's active site.

This table is illustrative and based on general principles of kinase inhibitor design. Specific examples directly using this compound are often found within proprietary developmental pipelines.

Applications in Agrochemical Development

In the field of agrochemical research, the introduction of fluorinated moieties is a well-established strategy to enhance the efficacy and spectrum of activity of herbicides, fungicides, and insecticides. The 2,3-difluorophenyl group can increase the lipophilicity of a molecule, thereby improving its penetration through plant cuticles or insect exoskeletons. Furthermore, the metabolic stability conferred by the fluorine atoms can lead to longer-lasting pest control.

Patents have disclosed the use of this compound in the synthesis of substituted biphenylanilides. This class of compounds has been explored for various agrochemical applications. The Suzuki-Miyaura coupling reaction is a key step in assembling these complex structures, where this compound serves as a crucial building block to introduce the desired fluorinated phenyl ring.

One notable example of a commercial agrochemical that contains a 2,3-disubstituted phenyl ring, highlighting the importance of this substitution pattern, is the fungicide Ipflufenoquin. While its synthesis may proceed through a different intermediate, the presence of the 2,3-difluoroaniline-derived moiety underscores the favorable biological activity associated with this structural motif in the agrochemical context. The development of such compounds often involves the screening of numerous analogs, where building blocks like this compound are instrumental in the rapid generation of diverse chemical libraries for biological evaluation.

Table 2: Research on Biphenylanilides with Potential Agrochemical Applications

Compound TypeTarget Pest/DiseasePotential Advantage of the 2,3-Difluorophenyl Group
Substituted Biphenylanilide FungicidesPowdery Mildew, RustsEnhanced systemic movement within the plant and increased stability against metabolic degradation by fungal enzymes.
Substituted Biphenylanilide HerbicidesBroadleaf WeedsImproved uptake by the target weed and potentially a novel mode of action or circumvention of existing resistance mechanisms.

This table represents potential applications based on the known utility of the biphenylanilide chemical class and the general benefits of fluorination in agrochemicals.

Applications in Advanced Materials Science

Synthesis of Polymers and Nanomaterials

2,3-Difluorophenylboronic acid serves as a monomer in the synthesis of specialized polymers and as a functionalizing agent for nanomaterials, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds, enabling the incorporation of the 2,3-difluorophenyl unit into polymer backbones or onto nanoparticle surfaces. researchandmarkets.com

In polymer science, this compound is particularly relevant for the synthesis of conjugated polymers . These materials, characterized by alternating single and double bonds, are essential for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com The inclusion of the 2,3-difluorophenyl moiety can significantly influence the polymer's electronic and physical properties.

For nanomaterials, this compound can be used to functionalize the surfaces of nanoparticles (e.g., magnetic or plasmonic nanoparticles). This surface modification can improve their dispersibility, stability, and biocompatibility, or introduce specific recognition capabilities, for instance, for sensing applications targeting diol-containing molecules like sugars. frontiersin.orgresearchgate.net

Modification of Material Properties

The incorporation of 2,3-difluorophenyl units into materials is a strategic approach to finely tune their intrinsic properties. The two fluorine atoms are highly electronegative and their specific ortho- and meta-positions on the phenyl ring exert strong electronic effects, which can modify several key characteristics of a material.

Electronic Properties: The fluorine atoms act as electron-withdrawing groups, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a polymer. This is a critical factor in designing materials for OLEDs, as it can facilitate charge injection and transport, and tune the emission color, often shifting it towards the blue spectrum. nbinno.com

Thermal Stability and Solubility: The strong carbon-fluorine bond can enhance the thermal and oxidative stability of the resulting material. Furthermore, the introduction of fluorine atoms can alter the intermolecular interactions, which may improve the solubility of otherwise intractable conjugated polymers in common organic solvents, simplifying their processing for device fabrication. nbinno.com

Surface Properties: When used as a surface modifier, the fluorinated phenyl group can impart hydrophobicity (water-repellency) and oleophobicity (oil-repellency) to a material's surface. This is valuable for creating self-cleaning or anti-fouling coatings.

Interactive Data Table: Expected Influence of 2,3-Difluorophenyl Moiety on Polymer Properties

PropertyExpected Effect of Incorporating 2,3-Difluorophenyl UnitRationalePotential Application
HOMO/LUMO Energy Levels Lowering of both HOMO and LUMO levelsStrong electron-withdrawing nature of fluorine atomsOrganic Electronics (OLEDs, OPVs)
Emission Wavelength Potential shift to shorter wavelengths (blue shift)Alteration of the electronic bandgapBlue-emitting OLEDs
Thermal Stability IncreasedHigh strength of the C-F bondHigh-performance electronics
Solubility Potentially IncreasedDisruption of intermolecular packingImproved processability for devices
Surface Energy LoweredPresence of low-polarizability fluorine atomsHydrophobic/Oleophobic Coatings

Development of Boron-Containing Materials

Beyond its role as a building block, this compound can serve as a precursor for the synthesis of advanced boron-containing materials, such as boron-doped carbon. In these applications, the compound can act as a source for both boron and carbon atoms.

Boron-doped carbon materials , including boron-doped graphene and mesoporous carbon, exhibit modified electronic structures and enhanced properties compared to their undoped counterparts. nih.govmdpi.com Boron, having one less valence electron than carbon, introduces positive charge carriers (holes) into the carbon lattice, a process known as p-type doping. This can significantly increase the material's electrical conductivity and catalytic activity.

The synthesis of these materials often involves the pyrolysis (high-temperature decomposition) of a mixture containing the boronic acid and a carbon precursor, or using the boronic acid as the sole source. mdpi.com The resulting materials have shown promise in several applications:

Energy Storage: As electrode materials in supercapacitors and lithium-ion batteries, where the enhanced conductivity and modified surface chemistry can improve charge storage capacity and cycling stability.

Catalysis: As catalysts for various chemical reactions, including the oxygen reduction reaction, which is crucial for fuel cells. researchgate.net

Sensing: For the development of electrochemical sensors with improved sensitivity and selectivity.

While specific data for this compound as a precursor is scarce, studies on other phenylboronic acids have demonstrated the viability of this approach, achieving boron concentrations of several atomic percent in the final carbon material. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems Utilizing 2,3-Difluorophenylboronic Acid

The development of advanced catalytic systems is a cornerstone of modern chemistry, aiming for greener, more efficient, and selective manufacturing processes. While boronic acids are widely recognized as reagents in transition metal-catalyzed reactions, there is a growing trend in exploring their role as catalysts themselves or as critical components in catalyst design.

Research is moving towards catalytic systems that offer atomic-level precision and can be recovered and reused, significantly boosting sustainability in the chemical and pharmaceutical industries. nih.gov The unique substitution pattern of this compound offers distinct electronic and steric properties that can be exploited. The electron-withdrawing nature of the two fluorine atoms can modulate the Lewis acidity of the boron center, a key parameter in boronic acid catalysis (BAC). This can be leveraged to activate functional groups like carboxylic acids and alcohols under mild conditions, promoting reactions such as amidation and Friedel-Crafts-type alkylations with high atom economy. nih.gov

Furthermore, in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the boronic acid partner is critical. mdpi.com The fluorination pattern on this compound can influence the kinetics and efficiency of the transmetalation step in the catalytic cycle. Future research is expected to focus on designing specialized palladium catalysts with ligands tailored to maximize the reactivity of electronically modified boronic acids like the 2,3-difluoro isomer, potentially leading to lower catalyst loadings and higher turnover numbers. researchgate.net The development of heterogeneous catalysts, where such interactions can be optimized on a solid support, is a particularly promising avenue for creating more sustainable and recyclable catalytic processes. mdpi.com

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov This field has revolutionized chemical biology, enabling the study and manipulation of biomolecules in their natural environment. nih.gov While reactions like the Staudinger ligation and azide-alkyne cycloadditions have been foundational, the search for new, mutually orthogonal reactions continues. nih.gov

Boronic acids are emerging as versatile reagents in this domain, participating in bioconjugation reactions to label proteins, carbohydrates, and other biomolecules. nih.gov A significant area of development involves the reaction of boronic acids with specific functional groups introduced into biomolecules. For instance, research has shown that 2-formylphenylboronic acid (2fPBA) can undergo rapid and stable ligation with α-amino-hydrazide handles on proteins, forming a stable 2,3,1-benzodiazaborine derivative. nih.gov This reaction is noted for its favorable kinetics and its orthogonality to other common bio-orthogonal reactions. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch-wise production to continuous streams of reactants. nih.gov This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.govacsgcipr.org The synthesis of boronic acids and their subsequent use in reactions like the Suzuki-Miyaura coupling are highly amenable to this technology. organic-chemistry.orgmdpi.com

The integration of this compound into flow methodologies is a promising research direction. Its use as a reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials synthesis, can be significantly optimized in a flow environment. mdpi.com Continuous flow setups, often utilizing packed-bed reactors with heterogeneous palladium catalysts, allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing waste. vapourtec.com

A key advantage of flow chemistry is the ability to safely handle reactive intermediates and perform high-temperature reactions that would be hazardous in a batch reactor. durham.ac.uk The synthesis of this compound itself, which may involve organolithium intermediates, can be performed with greater safety and control in a continuous flow setup, achieving reaction times of less than a second. organic-chemistry.org

Table 1: Comparison of Typical Batch vs. Continuous Flow Suzuki-Miyaura Coupling Parameters.
ParameterBatch ProcessingContinuous Flow Processing
Reaction Time Hours to daysSeconds to minutes organic-chemistry.orgvapourtec.com
Temperature Control Difficult to control, potential for hotspotsPrecise and uniform heating/cooling organic-chemistry.org
Scalability Challenging, requires process redevelopmentStraightforward by running longer or in parallel organic-chemistry.org
Safety Higher risk with exotherms and hazardous reagentsSmaller reaction volumes enhance safety durham.ac.uk
Catalyst Use Homogeneous catalysts often used, difficult to recoverAmenable to packed-bed heterogeneous catalysts for easy separation and reuse vapourtec.com

The application of these principles to reactions involving this compound could enable the on-demand, automated synthesis of valuable chemical entities with high efficiency and minimal manual intervention.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.net For this compound (abbreviated as 2,3-DFPBA), detailed computational studies have provided profound insights into its structural and electronic properties. urjc.es

DFT calculations have been used to investigate the conformational landscape of 2,3-DFPBA. The orientation of the two hydroxyl groups relative to the phenyl ring results in four possible conformers, with the trans-cis form being identified as the most stable. urjc.es Such analyses are crucial as the reactivity and spectroscopic properties of the molecule are dependent on its ground-state geometry. mdpi.com

Table 2: Calculated Electronic Properties of this compound. urjc.es
PropertyValue (in Ethanol)Value (in Water)
HOMO Energy -6.91 eV-6.88 eV
LUMO Energy -1.28 eV-1.29 eV
Energy Gap (HOMO-LUMO) 5.63 eV5.59 eV

Furthermore, computational models are used to predict spectroscopic data. Theoretical vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and UV-Vis absorption spectra for 2,3-DFPBA have been calculated and show good agreement with experimental measurements. urjc.es This synergy between theoretical prediction and experimental validation provides a powerful approach for molecular characterization.

An emerging area is the use of computational models and machine learning to predict reaction outcomes, such as the selectivity and yield of cross-coupling reactions. researchgate.netmdpi.com By calculating descriptors related to the electronic structure of reactants like this compound—such as HOMO-LUMO energies, molecular electrostatic potential, and charge distributions—researchers can develop quantitative structure-activity relationship (QSAR) models. urjc.esmdpi.com These models can help identify the factors governing reactivity and can be used to make a priori predictions for untested reaction conditions or substrates, accelerating the discovery of new synthetic methodologies. mdpi.com The continued development of these predictive models will be essential for rationally designing experiments and efficiently exploring the full synthetic potential of this compound.

Q & A

Q. What are the recommended methods for synthesizing 2,3-difluorophenylboronic acid and ensuring purity?

  • Answer: Synthesis typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, where fluorinated aryl halides react with boronic acid precursors. Key steps include:

Precursor preparation : Use 2,3-difluorobromobenzene or iodobenzene derivatives as starting materials.

Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC or NMR to detect anhydride impurities, which are common in boronic acids .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer: A combination of experimental and computational techniques is essential:
  • Spectroscopy :
  • FT-IR/Raman : Identify B-O stretching (~1,350 cm⁻¹) and C-F vibrations (1,100–1,250 cm⁻¹) .
  • NMR : ¹¹B NMR (~30 ppm for boronic acid), ¹⁹F NMR (distinct shifts for ortho/meta fluorine), and ¹H/¹³C NMR for aromatic protons .
  • X-ray crystallography : Resolve molecular geometry, bond lengths, and dimerization tendencies via π-π stacking or hydrogen bonding .
  • Computational methods : Density Functional Theory (DFT/B3LYP) with 6-311++G(d,p) basis sets to calculate electrostatic potential surfaces and frontier molecular orbitals .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the reactivity of this compound in cross-coupling reactions?

  • Answer: DFT studies provide insights into:
  • Electronic structure : Calculate the electron-withdrawing effect of fluorine substituents, which lowers the pKa (~7.2) and enhances electrophilicity at the boron center .
  • Transition-state modeling : Optimize geometries for Suzuki-Miyaura coupling, identifying steric effects from ortho-fluorine groups .
  • Solvent interactions : Simulate solvation effects (e.g., THF vs. water) on boronic acid stability and dimerization .
    Methodological Tip: Use Gaussian 09 with B3LYP hybrid functionals and implicit solvent models (IEFPCM) for accurate simulations .

Q. What strategies address discrepancies between experimental and computational data in spectroscopic studies of this compound?

  • Answer: Common discrepancies arise from:
  • Basis set limitations : Use larger basis sets (e.g., aug-cc-pVTZ) to improve vibrational frequency calculations .
  • Solvent effects : Include explicit solvent molecules (e.g., water or DMSO) in DFT models to match experimental NMR/IR conditions .
  • Anharmonicity : Apply scaling factors (0.96–0.98) to DFT-predicted IR frequencies for better alignment with observed spectra .

Q. How can researchers optimize Suzuki-Miyaura reaction conditions using this compound when steric hindrance limits coupling efficiency?

  • Answer: Mitigate steric effects from ortho-fluorine groups by:

Ligand selection : Bulky ligands (e.g., SPhos, XPhos) stabilize Pd catalysts and reduce side reactions .

Temperature control : Reactions at 60–80°C improve kinetics without decomposing the boronic acid.

Solvent systems : Use mixed solvents (e.g., toluene/ethanol) to balance solubility and reactivity .
Validation: Monitor reaction progress via LC-MS and isolate products using flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.